molecular formula C17H16N4 B3282930 3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile CAS No. 75928-86-8

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile

Cat. No.: B3282930
CAS No.: 75928-86-8
M. Wt: 276.34 g/mol
InChI Key: KMOJCLIRVJTIPJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with diethylamino and phenyl groups, as well as two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpyridine-2,6-dicarbonitrile with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on activated carbon (Pd/C) and anhydrous ethanol as the solvent. The mixture is heated to around 85°C with continuous stirring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and nitrile groups contribute to hydrophobic interactions and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
  • 7-diethylamino-coumarin
  • Diethylamino derivatives of 1,4- and 1,3-distyrylbenzene

Uniqueness

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-3-21(4-2)17-15(13-8-6-5-7-9-13)10-14(11-18)20-16(17)12-19/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOJCLIRVJTIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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